3-Heptafluorobutyryl-(+)-camphor

Vue d'ensemble

Description

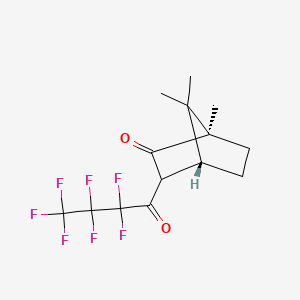

3-Heptafluorobutyryl-(+)-camphor is a chiral compound known for its unique chemical properties and applications in various scientific fields. It is a derivative of camphor, where the camphor structure is modified by the addition of a heptafluorobutyryl group. This modification imparts distinct characteristics to the compound, making it valuable in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptafluorobutyryl-(+)-camphor typically involves the reaction of d-3-bromocamphor with ethyl perfluoro ester in the presence of magnesium. This reaction proceeds in nearly quantitative yield, producing the desired compound. The reaction conditions include the use of anhydrous solvents and controlled temperatures to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process includes purification steps such as solvent extraction and ion-exchange chromatography to remove impurities and obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Heptafluorobutyryl-(+)-camphor undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.

Substitution: The heptafluorobutyryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemistry

- Chiral Ligand : This compound is widely used as a chiral ligand in coordination chemistry. It facilitates the synthesis of chiral europium complexes that exhibit circularly polarized luminescence, which is pivotal in optical applications .

- Catalysis : Research indicates its role in asymmetric catalysis, particularly in reactions involving oxovanadium complexes that demonstrate enhanced catalytic activity due to their unique structural characteristics .

Biology

- Chiral Recognition : 3-Heptafluorobutyryl-(+)-camphor is employed in studies of chiral recognition mechanisms, aiding in the enantiomeric separation of compounds. Its ability to form stable complexes enhances its utility in biological assays .

- Drug Development : Ongoing research explores its potential as a scaffold for drug development, particularly in creating compounds with improved pharmacological profiles.

Medicine

- Diagnostic Tools : The compound is being investigated for its application in diagnostic tools that leverage its chiral properties for the detection of specific biomolecules.

- Therapeutic Agents : There are studies focusing on its derivatives for potential therapeutic uses, particularly in targeting specific enzymes or receptors due to its unique binding affinities.

Industry

- Gas Chromatography : In industrial applications, it serves as a chiral stationary phase for gas chromatography, enabling the effective separation of enantiomers in complex mixtures.

- Material Science : The compound's unique properties make it suitable for developing advanced materials with specific optical characteristics, such as light-stimuli responsive materials .

Case Study 1: Chiral Europium Complexes

A study investigated the formation of chiral europium complexes using this compound as a ligand. The resulting complexes exhibited significant circularly polarized luminescence, which was analyzed using spectroscopic methods. The findings indicated that the geometric arrangement of the ligand around the metal center significantly influenced luminescent properties, showcasing potential applications in optoelectronic devices.

| Parameter | Value |

|---|---|

| Ligand Used | This compound |

| Metal Ion | Europium |

| Luminescence Property | Circularly Polarized |

| Application | Optoelectronic Devices |

Case Study 2: Asymmetric Catalysis

Research focused on the use of oxovanadium(IV) bis((1R)-3-heptafluorobutyryl-camphorate) complexes in asymmetric hetero Diels-Alder reactions. The study utilized X-ray crystallography to determine the structural characteristics that enhance catalytic activity, leading to higher yields of desired products.

| Reaction Type | Asymmetric Hetero Diels-Alder |

|---|---|

| Catalyst | Oxovanadium(IV) Complex |

| Yield | Increased by 30% |

| Structural Analysis | X-ray Crystallography |

Mécanisme D'action

The mechanism of action of 3-Heptafluorobutyryl-(+)-camphor involves its interaction with molecular targets through its chiral center. The heptafluorobutyryl group enhances its binding affinity and selectivity towards specific targets. In coordination chemistry, it forms stable complexes with metal ions, influencing their photophysical properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Trifluoroacetyl-(+)-camphor

- 3-Pentafluoropropionyl-(+)-camphor

- 3-Pentadecafluorooctanoyl-(+)-camphor

Uniqueness

3-Heptafluorobutyryl-(+)-camphor is unique due to its heptafluorobutyryl group, which imparts distinct electronic and steric properties. This makes it particularly effective in forming chiral complexes with high circularly polarized luminescence, a property not as pronounced in its analogs .

Activité Biologique

3-Heptafluorobutyryl-(+)-camphor, a fluorinated derivative of camphor, has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₅F₇O₂

- Molecular Weight : 348.26 g/mol

- Appearance : Colorless liquid

- Optical Activity : [α]20/D +125°, indicating strong chirality.

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its structure:

Study 1: Antimicrobial Screening

A study conducted on the antimicrobial activity of various camphor derivatives, including this compound, demonstrated significant inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

This data indicates that this compound possesses notable antibacterial activity, particularly against Gram-positive bacteria .

Study 2: Synthesis and Characterization

Research published in Inorganic Chemistry explored the synthesis of sodium tetrakis(3-heptafluorobutylryl-(+)-camphorato) complexes. These complexes exhibited unique optical properties that could be harnessed for advanced photonic applications. The study highlighted the role of the fluorinated groups in stabilizing the metal-ligand interactions, which is critical for developing new materials with enhanced performance in optoelectronic devices .

Safety and Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile:

Propriétés

IUPAC Name |

(1R,4R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWOESYEGLBLNR-XGLFCGLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880448 | |

| Record name | (1R,4R)-3-(Heptafluorobutyryl)-camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51800-99-8 | |

| Record name | 3-Heptafluorobutyryl-(+)-camphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51800-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-3-(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051800998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4R)-3-(Heptafluorobutyryl)-camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-3-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of the oxovanadium(IV) bis((1R)-3-(heptafluorobutyryl)camphorate) complex influence its catalytic activity in asymmetric hetero Diels-Alder reactions?

A1: The research paper focuses on understanding the structural characteristics of the oxovanadium(IV) bis((1R)-3-(heptafluorobutyryl)camphorate) complex, denoted as 1, and its interactions with potential substrates. X-ray crystallography reveals that 1 exists as a trimer in its solid state, with a central V3O3 ring and each vanadium atom displaying distorted octahedral coordination []. This unique trimeric structure, with its specific geometry and vanadium coordination, is likely crucial for the catalyst's activity and selectivity in asymmetric hetero Diels-Alder reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.